molecular formula C6H6BrNO2 B12516637 N-Methyl-3-bromofuran-2-carboxamide

N-Methyl-3-bromofuran-2-carboxamide

Cat. No.: B12516637
M. Wt: 204.02 g/mol
InChI Key: RGFCSBABKZXBEH-UHFFFAOYSA-N
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Description

N-Methyl-3-bromofuran-2-carboxamide is a specialized furan carboxamide derivative designed for research and development applications, particularly as a key synthetic intermediate. The bromine atom at the 3-position of the furan ring makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or cyanation reactions . This allows researchers to efficiently create diverse libraries of complex heterocyclic compounds for structure-activity relationship (SAR) studies. This compound is of significant interest in medicinal chemistry, where the furan carboxamide scaffold is recognized as a privileged structure in pharmacologically active molecules. Related furan and benzofuran carboxamides have been investigated as potent kinase inhibitors and as ligands with high affinity for sigma receptors, which are targets for neurological disorders . Additionally, the core structure is relevant in agrochemical research, as furan carboxamides have demonstrated fungicidal activity by acting as succinate dehydrogenase inhibitors (SDHIs) in mitochondrial complexes . Researchers can utilize the N-methylcarboxamide group and the reactive bromine handle to refine physicochemical properties and explore novel chemical space in the development of small-molecule probes and candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6BrNO2

Molecular Weight

204.02 g/mol

IUPAC Name

3-bromo-N-methylfuran-2-carboxamide

InChI

InChI=1S/C6H6BrNO2/c1-8-6(9)5-4(7)2-3-10-5/h2-3H,1H3,(H,8,9)

InChI Key

RGFCSBABKZXBEH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CO1)Br

Origin of Product

United States

Synthetic Methodologies for N Methyl 3 Bromofuran 2 Carboxamide and Its Precursors

Retrosynthetic Analysis and Key Disconnections for the N-Methyl-3-bromofuran-2-carboxamide Skeleton

A logical retrosynthetic analysis of this compound begins with the disconnection of the most accessible and synthetically versatile bond. The amide bond (C-N) presents the most strategic initial disconnection, breaking the molecule into two readily available or synthetically accessible fragments: 3-bromofuran-2-carboxylic acid and methylamine (B109427). This approach is highly convergent and allows for the separate synthesis and potential diversification of both the carboxylic acid and amine components.

Further deconstruction of the 3-bromofuran-2-carboxylic acid precursor leads to 3-bromofuran-2-carbaldehyde (B86034). This disconnection relies on a standard oxidation of an aldehyde to a carboxylic acid, a common and generally high-yielding transformation. The aldehyde itself can be traced back to the simpler starting material, 3-bromofuran (B129083), through a formylation reaction, which introduces the C2-substituent. This multi-step disconnection strategy provides a clear and feasible pathway for the synthesis of the target molecule from basic building blocks.

Classical and Modern Approaches to Furan-2-carboxamide Formation

The formation of the furan-2-carboxamide linkage is a critical step in the synthesis of the target molecule. This transformation can be achieved through various classical and modern methods, primarily involving the coupling of a carboxylic acid with an amine or the derivatization of the carboxylic acid to a more reactive species.

Amide Bond-Forming Reactions: Coupling Reagent Strategies

The direct coupling of a carboxylic acid with an amine is one of the most common methods for amide bond formation. This process typically requires the use of a coupling reagent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods. In the context of amide bond formation, 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), often used in conjunction with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), has emerged as a promising reagent. researchgate.net While its application in the synthesis of large-ring lactones is well-documented, its utility extends to the formation of amides. researchgate.net The reaction proceeds through the formation of a highly reactive mixed anhydride, which is then readily attacked by the amine. This method offers advantages in terms of mild reaction conditions and the avoidance of more hazardous reagents. While specific examples for furan-2-carboxamides are not extensively reported, the general applicability of MNBA/DMAP in amide synthesis with heterocyclic compounds suggests its potential as a viable and greener alternative for the synthesis of this compound. tohoku.ac.jp

A wide array of alternative coupling reagents have been developed for amide bond formation, each with its own set of advantages. nih.gov Common carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or DMAP, are workhorses in this field. nih.gov These reagents are effective for a broad range of substrates, including the synthesis of benzofuran-2-carboxamides, which are structurally analogous to their furan (B31954) counterparts. nih.govnih.gov

Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP), and uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), represent another class of highly efficient coupling agents that often provide high yields and minimize side reactions. growingscience.com The choice of coupling system can be critical and is often determined by factors such as substrate reactivity, desired purity, and scalability of the reaction.

Derivatization of Furan-2-carboxylic Acids

An alternative to direct coupling involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. This activated intermediate can then readily react with an amine to form the desired amide.

The key precursor, 3-bromofuran-2-carboxylic acid, can be efficiently synthesized from 3-bromofuran-2-carbaldehyde. researchgate.net A common and effective method for this transformation is the Pinnick oxidation. This reaction typically utilizes sodium chlorite (B76162) (NaClO2) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent unwanted side reactions. researchgate.net The reaction is generally carried out in a buffered solution to maintain an optimal pH.

The precursor aldehyde, 3-bromofuran-2-carbaldehyde, can be prepared from 3-bromofuran through a formylation reaction. nih.gov A standard method involves the lithiation of 3-bromofuran at the 2-position using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching the resulting organolithium species with a formylating agent such as N,N-dimethylformamide (DMF). nih.gov

Advanced Synthetic Techniques for Bromination of Furan Rings

The halogenation of furan is notoriously complex, as the reaction can proceed via either an addition or a substitution pathway, with the product distribution being highly dependent on the specific substrate, reagents, and solvent conditions. cdnsciencepub.com For derivatives like furan-2-carboxamides, achieving regioselectivity is paramount.

The furan ring is an electron-rich heterocycle that readily reacts with electrophiles. The position of bromination is dictated by the directing effects of existing substituents.

Electrophilic Substitution on the Furan-2-carboxamide Ring: The N-methyl-2-carboxamide group is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution, such groups typically direct incoming electrophiles to the meta-position. In the case of the furan ring, this corresponds to the C4 position. Therefore, direct bromination of N-methylfuran-2-carboxamide would be expected to yield N-methyl-4-bromofuran-2-carboxamide or the 5-bromo isomer, as the C5 position (alpha to the oxygen) is also highly activated.

Directed Ortho-Metalation: To achieve bromination at the C3 position adjacent to the carboxamide group, a directed ortho-metalation (DoM) strategy is often necessary. This involves using the amide itself as a directed metalation group (DMG). The substrate would first be treated with a strong base, such as an organolithium reagent, which selectively removes the proton at the C3 position due to coordination with the carbonyl oxygen of the amide. The resulting C3-lithiated species can then be quenched with an electrophilic bromine source (e.g., Br₂) to install the bromine atom at the desired position.

Bromination Prior to Amide Formation: An alternative and more common strategy is to introduce the bromine at the C3 position before forming the amide. This is exemplified by the synthesis starting from 3-bromofuran, which is then formylated and oxidized to 3-bromofuran-2-carboxylic acid. chemicalbook.comchemicalbook.com This approach circumvents the directing group challenges of a pre-formed carboxamide. In a study involving 4-(2-furyl)-2,3-dihydro-1H-1,5-benzodiazepinone-2, regioselective bromination occurred on the diazepine (B8756704) ring rather than the furan ring, highlighting how the reactivity of other parts of a molecule can influence the outcome. scispace.com

Modern synthetic chemistry has sought to develop milder and more selective bromination methods to overcome the challenges associated with the high reactivity of the furan ring. osi.lv

Research into the bromination of furan-containing natural products has provided insights into effective reagents. A study on the selective bromination of fraxinellone, which contains a furan ring, evaluated several brominating agents. researchgate.net The findings from this study can be extrapolated to other furan systems.

Bromination of Fraxinellone (Furan-Containing Natural Product) researchgate.net
Brominating AgentSolventTemperature (°C)Time (h)Observed Outcome
N-Bromosuccinimide (NBS)CH₂Cl₂402Dihalogenation
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)CH₂Cl₂402Selective monobromination (High Yield)
1,3-Dibromo-1,3,5-triazine-2,4,6-trione (DBI)CH₂Cl₂402Selective monobromination (Good Yield)
2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCHD)CH₂Cl₂402Monobromination (Moderate Yield)

Among the tested reagents, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) proved to be particularly effective, providing the desired monobrominated product in high yield on a gram scale. researchgate.net Such catalytic or reagent-mediated approaches offer greater control than using elemental bromine. While photochemical reactions of furans are known, they typically lead to isomerization products rather than halogenation. netsci-journal.com Catalytic methods involving transition metals like palladium, iron, and copper are more commonly employed for C-C or C-O bond formation on the furan ring rather than for direct bromination. rsc.orgnih.govacs.org

N-Methylation Strategies for Furan-2-carboxamides

The final step in the synthesis of this compound is the formation of the N-methyl amide group. This can be accomplished through two primary routes: direct amidation with methylamine or N-methylation of a pre-existing primary amide.

Direct Amidation: The most straightforward approach is the reaction of a 3-bromofuran-2-carboxylic acid derivative with methylamine. The carboxylic acid is typically activated first to facilitate the reaction. Common methods include:

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive 3-bromofuran-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts readily with methylamine to form the desired amide.

Peptide Coupling Agents: A milder and very common method involves the use of peptide coupling agents. Reagents such as 1,1'-Carbonyldiimidazole (CDI), Dicyclohexylcarbodiimide (DCC), or HBTU activate the carboxylic acid in situ, allowing for a direct, one-pot reaction with methylamine to form the amide bond in good yields. nih.govorientjchem.org

N-Methylation of a Primary Amide: Alternatively, one could first synthesize 3-bromofuran-2-carboxamide and then introduce the methyl group onto the nitrogen atom. This is a standard N-alkylation reaction.

Deprotonation: The primary amide (R-CONH₂) is treated with a non-nucleophilic strong base, such as sodium hydride (NaH), to deprotonate the nitrogen, forming a sodium amide salt.

Alkylation: The resulting anion is then treated with an electrophilic methyl source, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the N-methylated product. This two-step procedure is effective but less atom-economical than direct amidation.

Chemical Reactivity and Transformation Pathways of N Methyl 3 Bromofuran 2 Carboxamide

Reactivity of the Bromine Moiety

The bromine atom attached to the furan (B31954) ring is a key handle for a variety of chemical modifications, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally a challenging transformation. wikipedia.orgacs.org However, the reactivity of the C-Br bond in N-Methyl-3-bromofuran-2-carboxamide can be enhanced by the presence of the electron-withdrawing carboxamide group at the adjacent C2 position. This group can help to stabilize the intermediate Meisenheimer-type complex formed during the nucleophilic attack. Reactions with strong nucleophiles may lead to the displacement of the bromide.

While direct SNAr reactions on this specific substrate are not extensively documented in publicly available literature, the general principles of nucleophilic aromatic substitution suggest that strong nucleophiles would be required, and the reaction may necessitate elevated temperatures. nih.gov The furan ring itself is an electron-rich aromatic system, which generally disfavors nucleophilic attack unless activated by potent electron-withdrawing groups. libretexts.org

The bromine atom on the furan ring serves as an excellent electrophilic partner in a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the furan core.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction is highly versatile and can be applied to a wide range of aryl halides, including bromofurans, and various amine coupling partners. amazonaws.com The general transformation involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org

For this compound, a typical Buchwald-Hartwig amination would involve its reaction with a desired amine in the presence of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XantPhos, RuPhos). A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is essential for the catalytic cycle. organic-chemistry.org The choice of ligand is critical and often depends on the specific amine and substrate. nih.gov For instance, bulky, electron-rich phosphine ligands have been shown to be particularly effective in promoting these couplings. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides.
Aryl BromideAmineCatalyst SystemBaseSolventYieldReference
N-(4-bromophenyl)furan-2-carboxamideVarious aminesPd(PPh₃)₄K₃PO₄-43-83% nih.gov
Aryl BromidePrimary AminePd₂(dba)₃ / XPhosNaOtBuTolueneGood to Excellent acsgcipr.org
Aryl BromideSecondary AminePd(OAc)₂ / RuPhosCs₂CO₃DioxaneGood to Excellent organic-chemistry.org

As an alternative to palladium, nickel-based catalytic systems have emerged as powerful tools for C-N cross-coupling reactions. acs.orgorgsyn.org Nickel catalysis can sometimes offer advantages in terms of cost and reactivity, particularly with less reactive aryl chlorides. orgsyn.org Recent advancements have introduced "naked nickel" catalysis, which employs a nickel complex without finely tuned exogenous ligands, offering a simplified and robust protocol. acs.org

In the context of this compound, a nickel-catalyzed amination would likely proceed under thermal conditions with a nickel precatalyst, such as NiCl₂(DME) or an air-stable [Ni(4-tBustb)₃] complex, in the presence of a base. acs.orgresearchgate.net These methods have been shown to be effective for a variety of heteroaryl bromides, including those containing furan rings. acs.org The reaction is tolerant of various functional groups, including amides. acs.org

Table 2: Examples of Nickel-Catalyzed Amination of Heteroaryl Bromides.
Heteroaryl BromideAmineCatalyst SystemBaseSolventYieldReference
Ethyl 5-bromofuran-2-carboxylatePiperidine[Ni(4-tBustb)₃] / ZnDABCO-Good acs.org
1-ChloronaphthaleneMorpholineNiCl₂(DME) / SIPr·HClNaOtBu2-Methyl-THF95% researchgate.net
Aryl CarbamateMorpholine[Ni(cod)₂] / SIPr·HClNaOtBuDioxane95% nih.gov

The bromine atom of this compound is also amenable to other important cross-coupling reactions for the formation of carbon-carbon bonds.

Suzuki Coupling: This palladium-catalyzed reaction couples the bromofuran with an organoboron reagent, typically a boronic acid or a boronic ester, to form a new C-C bond. nih.govnih.gov The reaction is generally carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, K₃PO₄). nih.govorganic-chemistry.org Suzuki couplings of bromofurans and related bromo-heterocycles are well-established and demonstrate broad functional group tolerance. nih.govorganic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the bromofuran and a terminal alkyne. beilstein-journals.orgresearchgate.net The classic Sonogashira coupling is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. beilstein-journals.orgchemicalbook.com Copper-free variations have also been developed. libretexts.orgresearchgate.net This methodology provides a direct route to alkynyl-substituted furans.

Table 3: Conditions for Suzuki and Sonogashira Couplings of Aryl Bromides.
Reaction TypeAryl BromideCoupling PartnerCatalyst SystemBaseSolventReference
Suzuki2-(4-Bromophenyl)benzofuranArylboronic acidPd(II) complexK₂CO₃EtOH/H₂O nih.gov
Suzukiortho-BromoanilineVarious boronic estersPd(dppf)Cl₂K₂CO₃Dioxane/H₂O organic-chemistry.org
SonogashiraAryl BromideTerminal AlkynePd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuIHN(i-Pr)₂Dioxane beilstein-journals.org
Sonogashira (Cu-free)Aryl Bromide2-Methyl-3-butyn-2-olPd(OAc)₂ / P(p-tol)₃DBUTHF researchgate.net

Cross-Coupling Reactions of Bromofurans

Reactivity of the Amide Functional Group

The N-methylamide group at the 2-position of the furan ring also possesses distinct reactivity. Amides are generally less reactive than other carboxylic acid derivatives, such as esters or acid chlorides. However, they can undergo a range of transformations.

The N-H proton of the amide can be deprotonated by a strong base, which can influence the reactivity of the molecule, for example by directing metallation to the adjacent C3 position if the bromine were not present. The carbonyl group of the amide can undergo nucleophilic attack, although this typically requires harsh conditions or activation.

More relevant is the potential for the entire amide group to be transformed. For instance, amides can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, although this may be challenging without affecting other parts of the molecule. Additionally, modern synthetic methods allow for the direct transformation of amides into other functional groups. For example, certain protocols can achieve the reduction of amides to amines or their conversion to ketones via reaction with organometallic reagents, though the latter often requires specific types of amides (e.g., Weinreb amides) to prevent over-addition. mdpi.com There is also potential for transamidation reactions, where the N-methyl group is exchanged for another amine, often catalyzed by a transition metal. diva-portal.org

Hydrolysis Pathways (Acidic and Basic Conditions)

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, although amides are generally more resistant to hydrolysis than esters. viu.camasterorganicchemistry.com The reaction involves the cleavage of the carbon-nitrogen bond, yielding 3-bromofuran-2-carboxylic acid and methylamine (B109427).

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release methylamine (as its ammonium (B1175870) salt) and 3-bromofuran-2-carboxylic acid. masterorganicchemistry.com

Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis because the amide anion is a poor leaving group. masterorganicchemistry.com Vigorous conditions, such as prolonged heating with a strong base like sodium hydroxide, are often required. masterorganicchemistry.comarkat-usa.org However, milder protocols developed for the hydrolysis of sterically hindered or electron-rich secondary and tertiary amides, such as using sodium hydroxide in a methanol/dichloromethane mixture, could potentially be applied for a more controlled transformation. arkat-usa.org

ConditionReagentsProductsReaction Characteristics
Acidic Hydrolysis H₃O⁺ (e.g., aq. HCl, aq. H₂SO₄), Heat3-Bromofuran-2-carboxylic acid, Methylammonium salt (CH₃NH₃⁺)Protonation of the carbonyl oxygen activates the amide for nucleophilic attack by water. masterorganicchemistry.com
Basic Hydrolysis OH⁻ (e.g., aq. NaOH, aq. KOH), Heat3-Bromofuran-2-carboxylate salt, Methylamine (CH₃NH₂)Direct nucleophilic attack by hydroxide ion; generally requires forcing conditions. masterorganicchemistry.comarkat-usa.org

This table provides a summary of expected hydrolysis pathways based on general amide reactivity.

N-Substituent Modifications and Derivatizations

The N-methyl group of the carboxamide can be modified or replaced through several synthetic strategies.

Transamidation: One of the most direct methods for modifying the N-substituent is through transamidation. While direct displacement of the methylamino group is difficult, activation of the amide bond can facilitate this transformation. For instance, a two-step, one-pot transamidation procedure developed for N-(quinolin-8-yl)benzofuran-2-carboxamides involves initial activation with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an N-acyl-Boc-carbamate intermediate. This highly reactive intermediate is then susceptible to aminolysis by a different amine, yielding a new amide. nih.gov This strategy could be adapted to replace the N-methyl group in this compound with a variety of other alkyl or aryl substituents. nih.gov

N-Demethylation: The removal of the methyl group to yield the primary amide, 3-bromofuran-2-carboxamide, is another potential transformation. N-dealkylation of non-basic N-methyl compounds can occur metabolically via enzymatic oxidation. nih.gov Studies on N-methylcarbazole have shown that N-demethylation proceeds through the formation of an N-hydroxymethyl intermediate, which is unstable and decomposes to the demethylated compound and formaldehyde. nih.gov Chemical methods for N-demethylation often involve oxidative or radical-based processes, though these may be complicated by the reactivity of the furan ring.

Rearrangement Reactions Involving the Carboxamide Unit

Rearrangement reactions provide pathways to fundamentally different molecular scaffolds.

Hofmann Rearrangement: The classical Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom, is not directly applicable to this compound because it is a secondary amide. wikipedia.orgchemistrysteps.com The reaction requires an N-H proton that can be abstracted and replaced by a halogen to form an N-haloamide intermediate, which is a prerequisite for the rearrangement. wikipedia.orgmasterorganicchemistry.com

Lossen Rearrangement: The Lossen rearrangement involves the conversion of an O-acyl hydroxamic acid derivative to an isocyanate. wikipedia.org To apply this to this compound, it would first need to be converted to the corresponding N-methyl-N-hydroxy-3-bromofuran-2-carboxamide (a hydroxamic acid), followed by acylation of the hydroxyl group. The resulting O-acyl derivative could then undergo rearrangement upon treatment with base to form an isocyanate, which could be trapped by various nucleophiles. A related "deprotective Lossen rearrangement" has been described for N-sulfonated amides, showcasing a modern variant of this transformation. nih.gov

Oxidative Rearrangement: A relevant transformation is the oxidative rearrangement of furan-2-carboximidamides, which are related to carboxamides. rsc.orgsoton.ac.uk Oxidation of these compounds with hypervalent iodine reagents leads to the formation of a carbodiimide (B86325) intermediate via rearrangement. This intermediate can then be trapped, for example by thermolysis, to yield 2-acylaminofurans. rsc.orgsoton.ac.uk This suggests that if this compound were converted to its corresponding amidine derivative, similar rearrangement chemistry could be accessible.

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS). chegg.com Its reactivity is generally greater than that of benzene (B151609). chegg.com In this compound, the position of substitution is directed by the combined electronic effects of the substituents.

The carboxamide group at C2 is an electron-withdrawing, deactivating group. The bromine atom at C3 is also deactivating due to its inductive effect but can direct incoming electrophiles via resonance. The furan ring oxygen strongly activates the C2 and C5 positions. Considering these factors, the C5 position is the most likely site for electrophilic attack, as it is activated by the ring oxygen and is sterically accessible. The C4 position is deactivated by the adjacent bromine and the C2-carboxamide group.

ReactionReagentPredicted Major ProductRationale
Nitration HNO₃/H₂SO₄ or other nitrating agents organic-chemistry.orgresearchgate.netN-Methyl-3-bromo-5-nitrofuran-2-carboxamideThe C5 position is the most activated site for electrophilic attack on the furan ring.
Halogenation Br₂ or NBS; Cl₂ or NCS rsc.orgN-Methyl-3,5-dibromofuran-2-carboxamideHalogenation is a typical EAS reaction for furans, expected to occur at the most nucleophilic position (C5). chegg.com
Friedel-Crafts Acylation Acyl chloride, Lewis Acid (e.g., AlCl₃)N-Methyl-5-acyl-3-bromofuran-2-carboxamideWhile the furan ring is deactivated, acylation may proceed at the C5 position under suitable conditions.

This table summarizes predicted outcomes for electrophilic aromatic substitution based on established reactivity principles for substituted furans.

Cycloaddition Reactions Involving the Furan Ring

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgnih.gov This reactivity provides a powerful tool for the construction of complex, oxygen-containing bicyclic systems. The aromaticity of the furan ring means that the initial cycloaddition is often reversible, but subsequent transformations can drive the reaction to completion.

The presence of the electron-withdrawing carboxamide and bromine substituents on the furan ring of this compound would influence its reactivity as a diene. A theoretical study on the ionic Diels-Alder reaction of 3-bromofuran (B129083) showed it to be a viable diene, reacting in a highly regio- and stereoselective manner. rsc.org The study noted that the loss of aromaticity during the cycloaddition is a significant energetic barrier. rsc.org

The reaction of this compound with various dienophiles, such as maleimides or electron-deficient alkynes, would be expected to yield 7-oxabicyclo[2.2.1]heptene derivatives. nih.gov The regioselectivity of the cycloaddition would be influenced by the electronic and steric properties of both the furan and the dienophile. For example, studies on 2-acylaminofurans show they readily undergo cycloaddition with electron-deficient alkynes. rsc.org

Reaction TypeDienophile ExampleExpected Product ClassKey Features
[4+2] Diels-Alder N-Substituted Maleimide7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide derivativeForms a stable bicyclic adduct. The reaction with 3-alkoxyfurans is known to be efficient. nih.gov
[4+2] Diels-Alder Dimethyl acetylenedicarboxylate (B1228247) (DMAD)7-oxabicyclo[2.2.1]hepta-2,5-diene derivativeThe initial cycloadduct can undergo further reactions, such as ring-opening to form substituted phenols. rsc.org
[3+2] Cycloaddition Nitrones, AzidesIsoxazolidine or Triazoline-fused systemsWhile less common for the furan ring itself, formal [3+2] cycloadditions can occur with specific dipolarophiles. nih.govuchicago.edu

This table illustrates potential cycloaddition reactions based on the known reactivity of furan derivatives.

Structural Elucidation and Advanced Spectroscopic Characterization of N Methyl 3 Bromofuran 2 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy offers critical information about the number of different types of protons and their immediate electronic environment. In the case of furan-2-carboxamide derivatives, the chemical shifts (δ) of the furan (B31954) ring protons are particularly diagnostic. For instance, in a series of N-substituted furan-2-carboxamides, the protons on the furan ring typically appear as distinct signals in the downfield region of the spectrum. nih.gov

The protons on the furan ring of N-substituted furan-2-carboxamides exhibit characteristic chemical shifts. For example, in N-(4-benzamidophenyl)furan-2-carboxamide, the furan protons are observed at δ 7.32 (d, J=3.6 Hz, 1H) and 6.70 (dd, J=3.6 and 1.8 Hz, 1H) ppm. nih.gov The substitution pattern on the furan ring significantly influences these chemical shifts. The introduction of a bromine atom at the 3-position of the furan ring in N-Methyl-3-bromofuran-2-carboxamide would be expected to further shift the signals of the remaining furan protons.

The N-methyl group protons would typically appear as a singlet or a doublet (if coupled to the amide proton) in the upfield region of the spectrum. The amide proton itself generally presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Interactive Table 1: Representative ¹H NMR Data for Furan-2-Carboxamide Derivatives

CompoundSolventFuran H-3 (δ, ppm)Furan H-4 (δ, ppm)Furan H-5 (δ, ppm)Amide NH (δ, ppm)Other Key Signals (δ, ppm)
N-(4-Benzamidophenyl)furan-2-carboxamide nih.govDMSO-d67.32 (d, J=3.6 Hz)6.70 (dd, J=3.6, 1.8 Hz)7.97-7.93 (m)10.24 (s), 10.17 (s)7.97-7.51 (m, aromatic H)
N-(4-(4-Methoxybenzamido)phenyl)furan-2-carboxamide nih.govDMSO-d67.32 (d, J=3.6 Hz)6.69 (dd, J=3.3, 1.8 Hz)7.98-7.92 (m)10.16 (s), 10.08 (s)3.84 (s, OCH3)
N-(4-(4-Fluorobenzamido)phenyl)furan-2-carboxamide nih.govDMSO-d6/CDCl37.31-7.56 (m)6.64 (dd, J=3.4, 1.6 Hz)7.83 (br s)10.29 (s), 10.09 (s)8.06-8.01 (m, aromatic H)
N-(4-(4-Chlorobenzamido)phenyl)furan-2-carboxamide nih.govDMSO-d67.31 (d, J=3.6 Hz)6.69 (dd, J=3.6, 1.6 Hz)7.90 (br s)10.32 (s), 10.20 (s)7.98-7.58 (m, aromatic H)

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, with its chemical shift indicating its electronic environment. For this compound, the ¹³C NMR spectrum would reveal signals for the furan ring carbons, the amide carbonyl carbon, and the N-methyl carbon.

The carbonyl carbon of the amide group is a key diagnostic signal, typically appearing in the range of 156-170 ppm. nih.gov The carbons of the furan ring also have characteristic chemical shifts. For example, in a series of N-substituted furan-2-carboxamides, the C2 carbon (attached to the carboxamide group) and the C5 carbon resonate at approximately 145-148 ppm and 145-146 ppm, respectively, while the C3 and C4 carbons appear at around 112-115 ppm and 112-115 ppm. nih.gov The presence of a bromine atom at the 3-position would significantly impact the chemical shift of C3, causing a downfield shift, and would also influence the shifts of the adjacent C2 and C4 carbons.

Interactive Table 2: Representative ¹³C NMR Data for Furan-2-Carboxamide Derivatives

CompoundSolventC=O (δ, ppm)Furan C2 (δ, ppm)Furan C3 (δ, ppm)Furan C4 (δ, ppm)Furan C5 (δ, ppm)Other Key Signals (δ, ppm)
N-(4-Benzamidophenyl)furan-2-carboxamide nih.govDMSO-d6156.1145.6112.1114.6147.6165.4 (benzamide C=O), 120.7-135.1 (aromatic C)
N-(4-(4-Methoxybenzamido)phenyl)furan-2-carboxamide nih.govDMSO-d6156.1145.6112.1114.5147.6164.7 (benzamide C=O), 55.4 (OCH3), 113.6-161.9 (aromatic C)
N-(4-(4-Fluorobenzamido)phenyl)furan-2-carboxamide nih.govDMSO-d6/CDCl3156.0145.2111.9114.3147.6164.1, 164.0 (d, J=248.5 Hz, C-F), 115.0-134.8 (aromatic C)
N-(4-(4-Chlorobenzamido)phenyl)furan-2-carboxamide nih.govDMSO-d6156.3145.8112.3114.8147.7164.5 (benzamide C=O), 120.9-136.5 (aromatic C)

For unambiguous structural assignment, especially in complex molecules, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within a spin system. For this compound, COSY would confirm the connectivity between the remaining furan protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively assign the proton signals to their corresponding carbon atoms in the furan ring and the N-methyl group.

The use of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound and its derivatives. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The amide functional group gives rise to several characteristic IR absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, often referred to as the Amide I band. nih.gov For secondary amides like this compound, the Amide I band is typically strong and appears in the region of 1630-1690 cm⁻¹. ucla.edu The exact position of this band can be influenced by factors such as hydrogen bonding and the electronic nature of the substituents on the furan ring. In solid-state spectra, intermolecular hydrogen bonding can lower the frequency of the C=O stretch.

Another important band for secondary amides is the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov This band is typically found in the region of 1510-1570 cm⁻¹. nih.gov The presence and position of these bands provide strong evidence for the amide functionality. For a series of N-substituted furan-2-carboxamides, the amide carbonyl stretch was observed in the range of 1647-1654 cm⁻¹. nih.gov

The furan ring also exhibits characteristic IR absorption bands. These arise from C-H stretching, C=C stretching, and ring breathing vibrations. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, often in the 3100-3150 cm⁻¹ region. vscht.cz The C=C stretching vibrations of the furan ring usually give rise to one or more bands in the 1500-1600 cm⁻¹ region. vscht.cz The C-O-C stretching vibrations of the furan ring are also characteristic and typically appear in the 1000-1300 cm⁻¹ range. The specific pattern and frequencies of these furan ring vibrations can provide additional structural confirmation.

Interactive Table 3: Characteristic IR Absorption Frequencies for Furan-2-Carboxamide Derivatives

CompoundAmide C=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Aromatic/Furan C-H Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
N-(4-Benzamidophenyl)furan-2-carboxamide nih.gov164733273137, 30551537
N-(4-(4-Methoxybenzamido)phenyl)furan-2-carboxamide nih.gov164833203129, 30031537, 1406, 838
N-(4-(4-Fluorobenzamido)phenyl)furan-2-carboxamide nih.gov1654332731511564, 1241
N-(4-(4-Chlorobenzamido)phenyl)furan-2-carboxamide nih.gov1647332129881505, 826

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation patterns of organic compounds.

High-resolution mass spectrometry would be employed to determine the precise molecular formula of this compound. By measuring the mass-to-charge ratio to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. However, specific HRMS data for this compound has not been reported in the reviewed literature.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Molecular Formula Isotope Theoretical Exact Mass (m/z)
C₆H₆Br¹NO₂ ⁷⁹Br 202.9609

This table represents theoretical values and is not based on published experimental data for the compound.

Tandem mass spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of this compound. This technique involves the selection of a precursor ion and its subsequent fragmentation to produce a spectrum of product ions, offering insights into the molecule's structure. Research on the fragmentation of analogous furan and benzofuran (B130515) carboxamides suggests potential cleavage points, such as the amide bond and fragmentation of the furan ring. However, no specific MS/MS studies detailing the fragmentation of this compound are currently available.

Table 2: Predicted Fragmentation Data for this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Predicted Neutral Loss
203/205 [M+H]⁺ 172/174 CH₃NH
203/205 [M+H]⁺ 144/146 C₂H₃NO

This table is based on general fragmentation principles of similar compounds and does not represent published experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

A successful crystallographic study of this compound would reveal the preferred conformation of the molecule in the solid state, including the dihedral angles between the furan ring and the carboxamide group. It would also provide detailed information on intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the crystal packing. At present, there are no published crystal structures for this compound.

Advanced X-ray diffraction experiments could also be used to map the electron density distribution within the crystal structure of this compound. This would provide valuable information about the nature of the chemical bonds and the electronic properties of the molecule. Such studies have not been performed or published for this compound.

Computational and Theoretical Studies on N Methyl 3 Bromofuran 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. For N-Methyl-3-bromofuran-2-carboxamide, these calculations can provide a detailed picture of its electron distribution and orbital energies, which are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, making it susceptible to electrophilic attack, while the LUMO is an electron acceptor, indicating sites for nucleophilic attack. youtube.comyoutube.com

The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap implies higher stability and lower reactivity, whereas a smaller gap suggests the molecule is more reactive. mdpi.commalayajournal.org For this compound, the HOMO is expected to have significant electron density on the furan (B31954) ring, which is an electron-rich aromatic system. The presence of the bromine atom and the N-methylcarboxamide group will modulate this distribution. The bromine atom, with its lone pairs, can participate in resonance, donating electron density to the ring, while also exerting an electron-withdrawing inductive effect. The N-methylcarboxamide group is primarily electron-withdrawing.

The LUMO is anticipated to be distributed over the carboxamide group and the C-Br bond, given their electrophilic nature. This distribution suggests that nucleophilic attack could potentially occur at the carbonyl carbon or involve the displacement of the bromide ion.

A hypothetical FMO analysis based on related furan derivatives suggests the following energy values. mdpi.commalayajournal.org

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of this compound
OrbitalPredicted Energy (eV)Primary Location of Electron DensityImplication for Reactivity
HOMO~ -6.5 to -7.5Furan ring, Oxygen and Nitrogen atomsSite for electrophilic attack
LUMO~ -1.0 to -2.0Carbonyl carbon, C-Br bondSite for nucleophilic attack
HOMO-LUMO Gap~ 4.5 to 6.5-Indicates moderate chemical reactivity and stability

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. libretexts.org These maps are invaluable for predicting non-covalent interactions and sites of electrophilic and nucleophilic attack. researchgate.netmdpi.com In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netuni-muenchen.de

For this compound, the MEP map is expected to show the most negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The oxygen atom of the furan ring would also exhibit negative potential. Conversely, the most positive potential would likely be located around the amide hydrogen (if it were not methylated) and the carbon atoms of the furan ring, particularly the one bonded to the bromine atom, due to its electron-withdrawing nature. This makes the carbonyl oxygen a prime site for protonation or coordination to Lewis acids, and the carbonyl carbon a site for nucleophilic attack.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of energy barriers, providing insights that are often difficult to obtain experimentally.

Transition State Characterization for Key Transformations

A key transformation for a molecule like this compound is palladium-catalyzed cross-coupling, such as the Suzuki reaction, at the C-Br bond. mdpi.com This type of reaction is a powerful method for forming new carbon-carbon bonds. mdpi.com Computational modeling can characterize the transition state for the oxidative addition step, which is often rate-limiting.

The transition state would involve the palladium(0) catalyst inserting into the C-Br bond. A computational search for this transition state geometry would reveal an elongated C-Br bond and the incipient formation of C-Pd and Pd-Br bonds. youtube.com The energy of this transition state relative to the reactants (the activation energy) determines the reaction rate. Calculations for similar aryl bromides suggest this barrier is readily accessible under typical Suzuki coupling conditions.

Another key reaction is amide bond rotation or hydrolysis. The transition state for rotation around the C-N amide bond involves the disruption of the p-orbital overlap that gives the bond its partial double-bond character.

Solvent Effects on Reaction Energetics

The choice of solvent can significantly influence reaction rates and selectivity by differentially stabilizing the reactants, transition states, and products. rsc.org Computational models can account for solvent effects using either implicit models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included). rsc.org

For a Suzuki coupling reaction, polar aprotic solvents like dioxane or acetonitrile (B52724) are often used. mdpi.com Computational studies show that polar solvents can stabilize charged intermediates and transition states, potentially lowering the activation energy. mdpi.comchemrxiv.org For the transition state of the oxidative addition of this compound to palladium, which may have some polar character, a polar solvent would be expected to lower the energy barrier compared to a non-polar solvent.

Table 2: Predicted Relative Activation Energy for a Hypothetical Suzuki Coupling Reaction in Different Solvents
SolventDielectric Constant (ε)Predicted Effect on Activation Energy (Ea)Reasoning
Gas Phase1Highest (Reference)No stabilization of polar transition state.
Toluene2.4Slightly LowerMinimal stabilization from a non-polar solvent.
Dioxane2.2Slightly LowerMinimal stabilization from a non-polar solvent. mdpi.com
Acetonitrile37.5Significantly LowerStrong stabilization of the polar transition state by a polar aprotic solvent. mdpi.comchemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions and properties.

Conformational analysis focuses on identifying the stable conformers (rotamers) and the energy barriers between them. For this molecule, key rotations exist around the furan-carbonyl (C2-C=O) single bond and the amide (C-N) bond. The N-methyl group introduces the possibility of cis and trans conformers with respect to the carbonyl group. nih.gov Studies on similar N-methyl amides show that while secondary amides strongly prefer a trans conformation, N-methylation can increase the population of the cis conformer. researchgate.netrsc.orgmdpi.com The planarity between the furan ring and the amide group will be influenced by steric hindrance from the bromine atom at the 3-position. Theoretical calculations can determine the relative energies of these conformers. It is expected that the trans conformer (with the N-methyl group opposite the furan ring) would be sterically favored.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. youtube.com By simulating the movements of all atoms, MD can explore the conformational landscape, revealing the preferred orientations and the flexibility of the molecule in different environments (e.g., in various solvents or at different temperatures). psu.eduitu.dkarxiv.org Such simulations would show fluctuations around the minimum energy conformations and the timescales of transitions between different rotamers, providing a comprehensive understanding of the molecule's structural dynamics.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a fundamental aspect of computational chemistry, offering a powerful tool for structural elucidation. researchgate.net For this compound, theoretical calculations, primarily based on Density Functional Theory (DFT), can provide a reliable estimation of its ¹H and ¹³C NMR spectra. These predictions are invaluable for confirming the synthesis of the compound and for its detailed structural analysis.

The chemical shifts are influenced by the electronic environment of each nucleus. In this compound, the furan ring, being an aromatic heterocycle, induces a ring current that affects the chemical shifts of its protons. ucl.ac.uk The presence of the electron-withdrawing bromine atom at the 3-position and the carboxamide group at the 2-position significantly deshields the adjacent protons and carbons.

A hypothetical ¹H and ¹³C NMR chemical shift prediction for this compound in a standard deuterated solvent like CDCl₃ is presented below. These values are estimated based on established principles of NMR spectroscopy and data from similar furan and carboxamide derivatives. ipb.ptdu.edu

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
H4~7.5-Expected to be downfield due to the deshielding effect of the adjacent bromine atom and the overall electron-withdrawing nature of the substituents on the furan ring.
H5~6.6-Likely to be upfield relative to H4, influenced by its position further from the bromine and carboxamide groups.
N-H~7.0 (broad)-The chemical shift of the amide proton is variable and depends on concentration and solvent. A broad signal is expected due to quadrupole broadening and potential hydrogen bonding.
N-CH₃~3.0~26The methyl protons are expected to appear as a doublet (if coupled to the N-H proton) or a singlet, with a chemical shift typical for an N-methyl group of an amide.
C2-~158The carbon of the carboxamide group is significantly deshielded due to the attached oxygen and nitrogen atoms.
C3-~115The carbon bearing the bromine atom will be shifted downfield due to the halogen's inductive effect.
C4-~130This carbon's chemical shift is influenced by the adjacent bromine and its position within the furan ring's electronic system.
C5-~112Expected to be the most upfield of the furan ring carbons.
C=O-~165The carbonyl carbon of the amide is characteristically found at a very downfield chemical shift.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical compound based on its molecular structure. mdpi.com These models are built by establishing a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined properties.

For this compound, a QSPR model could be developed to predict various chemical behaviors, such as its potential as a corrosion inhibitor or its antioxidant activity, properties that have been explored for other furan derivatives. digitaloceanspaces.com The first step in building a QSPR model is the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

A selection of relevant molecular descriptors for this compound and their potential correlation with chemical behavior is outlined below.

Selected Molecular Descriptors for this compound and Their Potential Correlations

Descriptor Category Specific Descriptor Calculated/Estimated Value (Hypothetical) Potential Correlation with Chemical Behavior
Constitutional Molecular Weight~218.04 g/mol Can influence physical properties like boiling point and solubility.
Number of H-bond donors1 (the N-H group)Important for interactions with biological targets and solubility in protic solvents.
Number of H-bond acceptors2 (the carbonyl oxygen and furan oxygen)Crucial for forming hydrogen bonds with receptors or other molecules.
Topological Wiener Index(Hypothetical Value)Relates to the branching of the molecule and can be correlated with various physical properties.
Kier & Hall Shape Indices(Hypothetical Values)Describe the shape of the molecule, which is important for fitting into binding sites.
Quantum-Chemical Dipole Moment(Hypothetical Value)Influences solubility and intermolecular interactions.
HOMO Energy(Hypothetical Value)The energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons (e.g., in antioxidant activity).
LUMO Energy(Hypothetical Value)The energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.

By correlating these descriptors with a known property for a series of related furan carboxamides, a predictive QSPR model could be established for this compound.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.net This technique is instrumental in drug discovery and provides insights into the potential biological activity of a compound. nih.govmdpi.com For this compound, molecular docking could be employed to explore its potential as an inhibitor of a specific enzyme. Given that various furan and carboxamide derivatives have shown antimicrobial and anticancer activities, a plausible target for a hypothetical docking study could be an enzyme like Sortase A from Staphylococcus aureus or a protein kinase involved in cancer signaling. nih.govnih.govnih.gov

In a hypothetical docking study, this compound would be placed into the active site of the target protein, and its binding affinity and interaction patterns would be calculated. The key interactions that would be expected to contribute to binding are hydrogen bonds, hydrophobic interactions, and halogen bonds.

Hypothetical Ligand-Protein Interactions for this compound in a Protein Active Site

Interaction Type Functional Group on Ligand Potential Interacting Amino Acid Residue Significance of Interaction
Hydrogen Bond Carbonyl oxygen of the amideAn amino acid with a hydrogen-donating side chain (e.g., Serine, Threonine, Lysine)A strong, directional interaction that is crucial for anchoring the ligand in the binding pocket.
Hydrogen Bond N-H of the amideAn amino acid with a hydrogen-accepting side chain (e.g., Aspartate, Glutamate)Further stabilizes the ligand's position and orientation.
Halogen Bond Bromine atomAn electron-rich atom, such as the oxygen of a carbonyl group in the protein backbone or an aromatic ring of an amino acid (e.g., Tyrosine, Phenylalanine)A non-covalent interaction where the bromine atom acts as an electrophile, which can contribute significantly to binding affinity.
Hydrophobic Interaction Furan ringHydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine)These interactions are important for desolvating the ligand and the binding site, which is entropically favorable.
Hydrophobic Interaction N-methyl groupA hydrophobic pocket in the active siteCan provide additional binding affinity through van der Waals forces.

The results of such a molecular docking study would provide valuable structural insights into how this compound might exert a biological effect and could guide the design of more potent analogs.

N Methyl 3 Bromofuran 2 Carboxamide As a Versatile Synthetic Building Block

Role in Heterocyclic Compound Synthesis

The structural features of N-Methyl-3-bromofuran-2-carboxamide make it an ideal starting material for the synthesis of various fused and substituted heterocyclic systems. The interplay between the furan (B31954) core and its substituents enables a range of cyclization and functionalization reactions.

Precursor to Fused Ring Systems

The furan ring in this compound can participate in cycloaddition reactions, such as Diels-Alder reactions, to form fused bicyclic systems. airo.co.in Furthermore, the bromo and amide functionalities can be manipulated to facilitate intramolecular cyclizations, leading to the formation of novel fused heterocyclic scaffolds. For instance, the bromo group can be converted into other functionalities that can then react with the amide nitrogen or a substituent on the nitrogen to close a new ring.

One general approach involves the initial functionalization of the C-Br bond via cross-coupling reactions, followed by intramolecular cyclization. For example, the introduction of a suitable ortho-substituted aryl group at the 3-position can be followed by a palladium-catalyzed intramolecular C-H arylation or an intramolecular amidation to construct a new fused ring. The synthesis of various fused heterocyclic compounds often involves cyclization reactions, ring-closing metathesis, and heterocyclic ring expansion. airo.co.incore.ac.uk

A hypothetical reaction pathway towards a fused system could involve the initial conversion of the bromo group to an amino group, followed by reaction with a suitable dielectrophile to construct a new heterocyclic ring fused to the furan core.

Building Block for Pyrimidinamine and Pyridinamine Synthesis

The furan nucleus can serve as a masked 1,4-dicarbonyl equivalent, which is a key synthon for the construction of various six-membered heterocycles, including pyrimidines and pyridines. While direct conversion of this compound to pyrimidinamines or pyridinamines is not extensively documented, the general principles of furan-to-pyridine and furan-to-pyrimidine transformations can be applied.

For the synthesis of pyridinamines, the furan ring can undergo ring-opening to a 1,4-dicarbonyl compound, which can then be condensed with an amine to form a dihydropyridine, followed by oxidation to the corresponding pyridine (B92270). The presence of the N-methylcarboxamide group at the 2-position and the bromine at the 3-position would influence the substitution pattern of the resulting pyridine ring. A plausible route for the synthesis of pyridinamine derivatives could involve the reaction of a 3-aminothieno[2,3-b]pyridine-2-carboxylate precursor in a one-pot, three-component synthesis with dimethylformamide-dimethylacetal and various amines. researchgate.net

Similarly, for pyrimidinamine synthesis, the furan ring can be cleaved and reacted with a suitable three-atom component, such as a guanidine (B92328) or urea (B33335) derivative, to form the pyrimidine (B1678525) ring. The substituents on the furan ring would ultimately dictate the functionality of the resulting pyrimidine. For example, the synthesis of N3-substituted-2,3-diaminopyridines has been achieved through palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines with primary and secondary amines. nih.gov

Application in Complex Molecule Construction

The unique combination of functional groups in this compound makes it an attractive starting point for the assembly of complex molecules, including analogues of natural products and novel chemical entities for drug discovery.

Intermediate in Natural Product Analogues Synthesis

Furan derivatives are common motifs in a variety of natural products and their synthetic analogues. nih.gov The furan ring can be found in compounds with a wide range of biological activities. The synthesis of natural products containing a benzofuran (B130515) ring system has been a subject of significant interest. rsc.org this compound can serve as a key intermediate in the synthesis of analogues of such natural products. The C-Br bond provides a handle for introducing various side chains or for building up more complex ring systems, while the N-methylcarboxamide can be a key pharmacophoric feature or a precursor to other functional groups.

For example, a synthetic strategy towards an analogue of a natural product containing a substituted furan core could involve an initial cross-coupling reaction at the 3-position of this compound, followed by modification of the N-methylcarboxamide group and further elaboration of the furan ring. The synthesis of derivatives of natural products can provide insights into their mechanism of action and may lead to compounds with improved biological activity. danielromogroup.com

Scaffold for Novel Chemical Entities

The this compound core structure can be considered a privileged scaffold in medicinal chemistry. scilit.com The furan ring is a bioisostere of the benzene (B151609) ring and can offer improved metabolic stability and pharmacokinetic properties. The carboxamide group is a common feature in many biologically active molecules, capable of forming hydrogen bonds with biological targets. The bromine atom allows for the introduction of a wide range of substituents through various cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold.

The benzofuran scaffold, a related structure, is present in many biologically active natural products and has been explored for the design of drugs. mdpi.comnih.gov The functionalization of an N-(4-bromophenyl)furan-2-carboxamide via Suzuki-Miyaura cross-coupling has been shown to yield compounds with antibacterial activities. mdpi.com This suggests that this compound could be a valuable starting point for the development of new therapeutic agents.

Strategies for C-Br Bond Functionalization in Multi-step Synthesis

The carbon-bromine bond in this compound is a key site for molecular diversification. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to aryl and heteroaryl bromides. nih.govuwindsor.cayoutube.com

Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions for C-Br Bond Functionalization

Reaction NameCoupling PartnerProduct TypeCatalyst/Ligand System (Examples)
Suzuki-Miyaura Coupling Organoboron Reagents (e.g., boronic acids, boronic esters)Aryl or Alkyl Substituted FuransPd(PPh₃)₄, PdCl₂(dppf)
Heck Coupling AlkenesAlkenyl Substituted FuransPd(OAc)₂, P(o-tol)₃
Buchwald-Hartwig Amination AminesAmino Substituted FuransPd₂(dba)₃, BINAP, RuPhos
Sonogashira Coupling Terminal AlkynesAlkynyl Substituted FuransPd(PPh₃)₂Cl₂, CuI

The Suzuki-Miyaura coupling allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups by reacting this compound with the corresponding boronic acid or ester. This reaction is known for its high functional group tolerance and is a cornerstone of modern organic synthesis. uwindsor.ca

The Heck coupling provides a route to alkenyl-substituted furans by reacting the bromo-furan with an alkene in the presence of a palladium catalyst and a base. This reaction is highly valuable for the synthesis of styrenyl and other unsaturated derivatives. mdpi.com

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, allowing for the introduction of primary and secondary amines at the 3-position of the furan ring. nih.gov This reaction is crucial for the synthesis of many pharmaceutically relevant compounds.

The Sonogashira coupling is used to form carbon-carbon bonds between the furan ring and a terminal alkyne, leading to the synthesis of alkynyl-substituted furans. These products can be further elaborated, for example, through hydration to form ketones or by reduction to form alkanes. rsc.org

These palladium-catalyzed reactions provide a powerful toolkit for the derivatization of this compound, enabling the synthesis of a vast array of complex molecules with diverse functionalities and potential applications.

Comparative Studies and Structure Reactivity Relationships Within N Methyl 3 Bromofuran 2 Carboxamide Analogues

Influence of Halogen Substituents on Furan (B31954) Ring Reactivity

The presence and nature of halogen substituents on the furan ring play a pivotal role in modulating its reactivity. Halogens, being electronegative, exert a deactivating effect on the aromatic ring through induction, withdrawing electron density and making it less susceptible to electrophilic attack. quora.com However, they also possess lone pairs of electrons that can be donated to the ring via resonance, which tends to direct incoming electrophiles to the ortho and para positions. quora.com This dual nature of halogens—inductive withdrawal and resonance donation—creates a nuanced electronic environment on the furan ring.

In the context of N-Methyl-3-bromofuran-2-carboxamide, the bromine atom at the 3-position significantly influences the ring's reactivity. Research has shown that the presence of halogen substituents on a furan diene can actually increase the rate and exergonicity of certain reactions, a phenomenon termed the "halogen effect". researchgate.netnih.gov This effect is particularly notable in Diels-Alder cycloadditions. researchgate.netnih.gov

The electron-withdrawing nature of the bromine atom in this compound makes the furan ring more electron-deficient. This heightened electrophilicity can be advantageous in certain synthetic transformations. For instance, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond serves as a reactive handle for the introduction of various aryl groups. researchgate.net

The type of halogen also matters. While all halogens (F, Cl, Br, I) are deactivating, their influence on reactivity varies. Fluorine, being the most electronegative, exerts the strongest inductive effect. In some heterocyclic systems, halogen substitution, regardless of the specific halogen, has been shown to impart significant bioactivity. nih.gov

Interactive Table 1: Effect of Halogen Substitution on Furan Ring Reactivity
Halogen SubstituentInductive EffectResonance EffectOverall Effect on Aromatic RingImpact on Diels-Alder Reactivity
-FStrong withdrawalWeak donationDeactivatingRate enhancing
-ClModerate withdrawalModerate donationDeactivatingRate enhancing
-BrModerate withdrawalModerate donationDeactivatingRate enhancing
-IWeak withdrawalStrong donationDeactivatingRate enhancing

This table summarizes the general electronic effects of halogens on an aromatic ring and their observed impact on the reactivity of furans in Diels-Alder reactions.

Impact of N-Substitution on Amide Properties and Synthetic Utility

The substituent attached to the amide nitrogen atom profoundly affects the properties and synthetic utility of furan-2-carboxamides. The amide functional group itself is a resonance hybrid, with delocalization of the nitrogen lone pair onto the carbonyl oxygen. masterorganicchemistry.com This resonance has several important consequences. Firstly, it renders the amide nitrogen significantly less basic than that of an amine. masterorganicchemistry.com Secondly, the N-H bond in a primary or secondary amide is more acidic than in an amine. masterorganicchemistry.com

In the case of this compound, the methyl group on the nitrogen is a simple alkyl substituent. However, varying this N-substituent can have a dramatic impact. For instance, N-methylation of peptides is a known strategy to enhance metabolic stability and cell permeability. nih.govnih.gov However, it can also introduce conformational flexibility, which might negatively affect biological activity. nih.gov

The nature of the N-substituent also influences the synthetic accessibility of the amide. While amides can be formed from carboxylic acids and amines, this often requires harsh conditions. masterorganicchemistry.com More sophisticated methods, such as the use of coupling reagents like DCC or the conversion of the carboxylic acid to a more reactive species like an acyl halide, are often employed for milder reaction conditions. masterorganicchemistry.com

Furthermore, the N-substituent can be strategically chosen to act as a directing group in synthetic transformations. For example, the 8-aminoquinoline (B160924) group has been successfully used as a directing group in palladium-catalyzed C-H arylation of benzofuran-2-carboxamides, allowing for the introduction of substituents at the C3 position. mdpi.comnih.govdiva-portal.org This directing group can later be removed or replaced through transamidation reactions. mdpi.comnih.govdiva-portal.org

Interactive Table 2: Influence of N-Substitution on Amide Characteristics
N-SubstituentElectronic EffectSteric HindrancePotential for H-bondingImpact on Synthetic Utility
-H (Primary Amide)Electron-donatingLowYesCan undergo various N-functionalization reactions.
-CH3 (N-Methyl)Electron-donatingLowNoMay enhance solubility and metabolic stability. nih.govnih.gov
-ArylCan be electron-donating or -withdrawingModerate to HighNoCan modulate electronic properties and serve as a scaffold for further functionalization.
-Directing Group (e.g., 8-AQ)CoordinatingHighNoFacilitates site-selective C-H functionalization. mdpi.comnih.govdiva-portal.org

This table provides a comparative overview of how different N-substituents can alter the properties and synthetic applications of the amide group.

Positional Isomerism Effects on Chemical Transformations (e.g., 2- vs. 3-bromofuran (B129083) derivatives)

The position of the bromine substituent on the furan ring has a profound impact on the molecule's reactivity and the types of chemical transformations it can undergo. The C2 position of the furan ring is generally more reactive towards electrophiles and in many metal-catalyzed reactions compared to the C3 position. mdpi.com This inherent reactivity difference is a key consideration in the synthesis of substituted furans.

For instance, in the context of palladium-catalyzed C-H bond arylation, the arylation of 3-bromofuran preferentially occurs at the more activated C2 position. researchgate.net This allows for a sequential functionalization strategy, where the C2 and C5 positions can be arylated first, followed by a subsequent reaction at the C3-bromo position, such as a Suzuki coupling, to introduce a third distinct aryl group. researchgate.net

Conversely, starting with a 2-bromofuran (B1272941) derivative, such as 2-bromofuran-3-carboxylic acid, the initial functionalization would likely target the C2-bromo position. sigmaaldrich.com Subsequent reactions could then be directed towards the other positions on the furan ring. The choice of starting isomer is therefore a critical strategic decision in the design of a synthetic route to a specific polysubstituted furan.

The electronic and steric environment created by the substituents at different positions also influences the stability and properties of the resulting molecules. Studies on positional isomers of other aromatic systems have demonstrated significant effects on their physical and biological properties. rsc.orgnih.govnih.govstudysmarter.co.uk

Interactive Table 3: Reactivity Comparison of Bromofuran Positional Isomers
IsomerMost Reactive C-H for ArylationInitial Site of Cross-CouplingSynthetic Potential
3-BromofuranC2 position researchgate.netC3-Br bondStepwise synthesis of 2,3,5-triarylfurans. researchgate.net
2-BromofuranC5 positionC2-Br bondAccess to 2,5-disubstituted and further functionalized furans. researchgate.net

This table highlights the differing reactivity patterns of 2- and 3-bromofuran, which dictates the strategic approach to their synthetic elaboration.

Comparative Analysis of Different Carboxamide Moieties

The carboxamide moiety is a versatile functional group, and its properties can be fine-tuned by altering its structure. While this compound features a simple secondary amide, other related moieties can impart distinct characteristics.

One common bioisosteric replacement for the amide bond is the thioamide group. The substitution of the carbonyl oxygen with sulfur in a thioamide leads to changes in electronic distribution, bond lengths, and hydrogen bonding capabilities. nih.gov In some cases, thioamidation has been shown to improve the permeability and bioavailability of macrocyclic peptides more effectively than N-methylation. nih.gov

Another important class of related compounds are carbohydrazides and triazoles, which have been investigated as linkers in furan-2-carboxamide derivatives. nih.gov In a study on antibiofilm agents, carbohydrazides and triazoles were found to be effective linkers, leading to significant biological activity. nih.gov The triazole ring, in particular, is considered a stable amide bioisostere and can participate in hydrogen bonding. nih.gov

Interactive Table 4: Comparison of Carboxamide and Related Moieties
MoietyKey Structural FeatureH-Bonding PotentialCommon Application/Effect
Carboxamide (-CONH-)Planar amide bondDonor and acceptorPrevalent in peptides and pharmaceuticals.
Thioamide (-CSNH-)C=S double bondDonor and acceptor (weaker acceptor)Amide bioisostere, can improve permeability. nih.gov
Carbohydrazide (-CONHNH-)Hydrazine linkerMultiple H-bond donors/acceptorsUsed as a linker in bioactive molecules. nih.gov
Triazole5-membered N-heterocycleH-bond acceptorStable amide bioisostere and linker. nih.gov

This table compares the structural features and potential applications of the carboxamide moiety and some of its common isosteres and related functional groups.

Unexplored Research Avenues and Future Perspectives for N Methyl 3 Bromofuran 2 Carboxamide Chemistry

Development of Novel Catalytic Systems for Functionalization

The functionalization of the N-Methyl-3-bromofuran-2-carboxamide core is a key area for future research. The development of novel catalytic systems can provide efficient and selective methods to modify the molecule at its C-Br bond or at the C-H bonds of the furan (B31954) ring.

Transition-metal catalysis is a powerful tool for C-H functionalization, yet achieving positional selectivity remains a significant challenge. nih.gov For 2-benzylfurans, bimetallic catalysts have been shown to direct site-selective arylation at either the sp2 or sp3 C-H bonds. nih.gov A future research direction could involve adapting similar bimetallic systems, potentially using palladium or gold-based catalysts, to selectively functionalize the C-H bonds of this compound. nih.govresearchgate.net The amide group could act as a directing group to achieve regioselectivity.

Furthermore, photocatalytic methods are emerging as powerful tools for forming new bonds under mild conditions. rsc.org A potential avenue of research is the use of photocatalysts, such as acridinium-based dyes, to activate the C-Br bond for coupling reactions with a wide range of nucleophiles, providing access to a library of 3-substituted furan-2-carboxamides. rsc.org

Below is a table outlining potential catalytic reactions for the functionalization of this compound.

Table 1: Potential Catalytic Functionalization Reactions

Reaction Type Catalyst System Target Bond Potential Product Class
Suzuki Coupling Pd(PPh₃)₄, Base (e.g., K₂CO₃) C-Br 3-Aryl-furan-2-carboxamides
Buchwald-Hartwig Amination Pd₂(dba)₃, Ligand (e.g., Xantphos) C-Br 3-Amino-furan-2-carboxamides
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) C-Br 3-Alkynyl-furan-2-carboxamides
C-H Arylation Bimetallic (e.g., Pd/Li) C5-H 5-Aryl-3-bromo-furan-2-carboxamides

Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govresearchgate.net The synthesis of amides, in particular, has benefited from flow-based approaches. researchgate.netthieme-connect.de

A promising future direction is the development of a continuous flow process for the synthesis of this compound. This could involve a multi-step sequence starting from a precursor like methyl 3-bromofuran-2-carboxylate. biosynth.combldpharm.com The amidation step, reacting the ester with methylamine (B109427), could be performed efficiently in a heated and pressurized flow reactor, drastically reducing reaction times compared to batch methods. acs.org Such a system would allow for rapid production and optimization of reaction conditions. nih.gov

The table below contrasts a hypothetical flow synthesis with a conventional batch process for the amidation step.

Table 2: Comparison of Batch vs. Flow Synthesis for Amidation

Parameter Conventional Batch Synthesis Proposed Flow Synthesis
Reaction Time Hours to days Minutes
Temperature Typically room temperature to moderate heating Superheated conditions possible
Pressure Atmospheric Elevated pressure to control solvent boiling
Safety Handling of large quantities of reagents Small reaction volumes at any given time
Scalability Difficult, requires larger vessels "Scaling out" by running longer or in parallel

| Optimization | Time-consuming, one-at-a-time experiments | Automated, rapid parameter screening |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact through sustainable practices. unibo.itunibo.it Future research into the synthesis of this compound should prioritize the incorporation of these principles.

A key focus would be the use of bio-based starting materials. The furan ring itself is readily derived from biomass, with furfural (B47365) being a key platform chemical produced from inedible lignocellulosic waste. rsc.orgfrontiersin.orgrsc.org Developing a synthetic route that starts from furfural would be a significant step towards a more sustainable process. rsc.org

Other green chemistry considerations include:

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. frontiersin.org

Atom Economy: Designing synthetic steps to maximize the incorporation of all starting material atoms into the final product.

The table below outlines potential green chemistry improvements for the synthesis of the furan core.

Table 3: Green Chemistry Approaches for Furan Synthesis

Green Principle Conventional Method Greener Alternative
Renewable Feedstocks Petroleum-based starting materials Synthesis from biomass-derived furfural. rsc.org
Catalysis Use of strong, corrosive acids (e.g., H₂SO₄) Heterogeneous catalysts like zeolites or polyoxometalates. frontiersin.org
Energy Efficiency High-temperature, energy-intensive steps Milder reaction conditions enabled by advanced catalysts.

| Waste Reduction | Generation of significant by-products | One-pot or tandem reactions to minimize purification steps. rsc.org |

Advanced Characterization Techniques (e.g., Cryo-Electron Microscopy for supra-molecular assemblies)

Understanding the three-dimensional structure and intermolecular interactions of molecules is crucial for designing new materials and therapeutic agents. While X-ray crystallography is the gold standard for small molecules, advanced techniques are needed to study larger, non-crystalline, or dynamic assemblies.

Research on related furan and thiophene (B33073) carboxamides has shown that these molecules can form specific supramolecular structures through a combination of hydrogen bonding and π-stacking interactions. rsc.org The nature of the heteroatom (oxygen vs. sulfur) was found to influence the dominant type of interaction. rsc.org Future studies could use similar techniques, like single-crystal X-ray diffraction and Hirshfeld surface analysis, to elucidate the crystal packing of this compound and its derivatives.

For larger, more complex systems, such as the compound bound to a biological macromolecule or forming extensive self-assembled structures, cryo-electron microscopy (cryo-EM) offers revolutionary potential. nih.gov Recent advances have enabled cryo-EM to determine the structures of protein-ligand complexes to near-atomic resolution, making it a powerful tool for structure-based drug design. nih.gov A forward-looking research avenue would be to investigate if this compound or its derivatives can form stable complexes with target proteins or assemble into higher-order structures that could be visualized by cryo-EM, providing unprecedented insight into their mode of action or material properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-Methyl-3-bromofuran-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions, such as Suzuki-Miyaura cross-coupling, using brominated furan precursors. For example, 3-bromo-furan derivatives can react with methylamine under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., THF/H₂O) at 80–100°C. Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) is critical . Yield optimization requires precise stoichiometry of reagents and inert atmosphere maintenance to prevent side reactions like debromination.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • FT-IR : Look for C=O stretch (1660–1680 cm⁻¹) and N-H bend (1530–1550 cm⁻¹) to confirm the carboxamide group. Bromine presence may reduce symmetry, splitting aromatic C-H stretches .
  • NMR : In 1H^1H-NMR, the furan ring protons (δ 6.5–7.5 ppm) and methyl group (δ 2.8–3.2 ppm) are diagnostic. 13C^{13}C-NMR should show the carbonyl carbon (δ 160–165 ppm) and brominated furan carbons (δ 110–130 ppm) .
  • Mass Spectrometry : Expect molecular ion peaks matching the molecular weight (e.g., m/z ≈ 244 for C₇H₆BrNO₂) and isotopic patterns due to bromine (1:1 ratio for 79Br/81Br^{79}Br/^{81}Br) .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by peak area). Elemental analysis (C, H, N) should align with theoretical values within ±0.3%. Melting point consistency (e.g., ±1°C range) and absence of extraneous peaks in NMR/IR further confirm purity .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX or SIR97 software is ideal. Key steps include:

  • Growing crystals via slow evaporation (e.g., methanol/chloroform mixtures).
  • Refinement with SHELXL, focusing on hydrogen bonding (N-H⋯O) and π-π interactions.
  • Validate planar conformation via dihedral angle analysis (e.g., <10° between aromatic rings) .
    • Data Contradiction Tip : If experimental bond lengths deviate >0.02 Å from DFT-calculated values, reassess disorder modeling or solvent inclusion .

Q. How can tautomeric equilibria (e.g., keto-amine vs. hydroxy-pyridine forms) impact the reactivity of this compound in catalysis?

  • Methodological Answer : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to detect tautomer shifts. Computational modeling (e.g., DFT at B3LYP/6-311+G(d,p)) predicts dominant tautomers. In catalysis, the keto-amine form may enhance electrophilicity at the carbonyl group, facilitating nucleophilic substitutions .

Q. What strategies mitigate bromine displacement during functionalization reactions involving this compound?

  • Methodological Answer :

  • Protective Groups : Temporarily protect the carboxamide with Boc (tert-butoxycarbonyl) to prevent nucleophilic attack.
  • Low-Temperature Coupling : Perform Suzuki-Miyaura reactions at 0–25°C with PdCl₂(dppf) to retain bromine.
  • In Situ Monitoring : Use LC-MS to detect debromination byproducts early .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies between spectroscopic data and computational models for this compound?

  • Resolution Strategy :

Re-examine sample purity (HPLC, elemental analysis).

Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or Gaussian).

Adjust computational parameters (e.g., solvent effect inclusion via PCM model) .

Q. Designing a mechanistic study for this compound’s role in cross-coupling: What controls are critical?

  • Experimental Design :

  • Negative Controls : Reactions without palladium catalyst or aryl boronic acid.
  • Isotopic Labeling : Use 13C^{13}C-labeled methyl groups to track carboxamide participation.
  • Kinetic Profiling : Monitor reaction progress via in situ IR to identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.